molecular formula C15H11N3O4S2 B2591274 N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide CAS No. 478032-38-1

N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide

Cat. No.: B2591274
CAS No.: 478032-38-1
M. Wt: 361.39
InChI Key: OCNUARRHCPFKMK-LICLKQGHSA-N
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Description

N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide: is a complex organic compound characterized by its molecular formula C15H11N3O4S2. This compound features a thiazole ring, a furan ring, and a benzenesulfonyl group, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the reaction of 2-aminothiazole with benzenesulfonyl chloride under acidic conditions to form the benzenesulfonyl-thiazole intermediate. This intermediate is then reacted with furan-2-carbohydrazide under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The thiazole ring can be reduced to form thiazolidine derivatives.

  • Substitution: : The benzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : Thiazolidine derivatives

  • Substitution: : Various substituted benzenesulfonyl-thiazole compounds

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other thiazole and furan derivatives. Similar compounds include:

  • Thiazole derivatives: : Used in pharmaceuticals and agrochemicals.

  • Furan derivatives: : Employed in material science and organic synthesis.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide.

Properties

IUPAC Name

N-[(E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S2/c19-14(13-7-4-8-22-13)18-17-10-11-9-16-15(23-11)24(20,21)12-5-2-1-3-6-12/h1-10H,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNUARRHCPFKMK-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)/C=N/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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